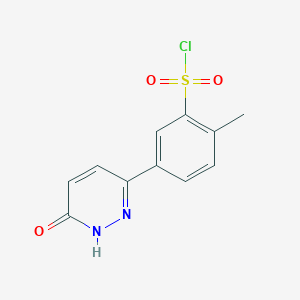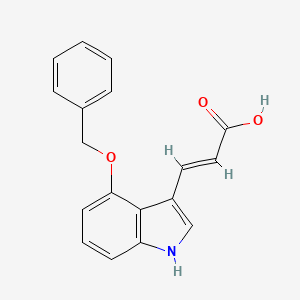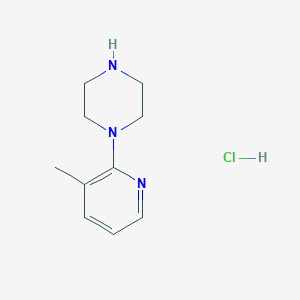![molecular formula C10H16O B2597194 (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol CAS No. 10271-46-2](/img/structure/B2597194.png)
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol is a complex organic compound characterized by its unique tricyclic structure This compound is notable for its rigid framework, which imparts distinct chemical and physical properties
Wissenschaftliche Forschungsanwendungen
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s rigid structure makes it useful in the study of enzyme-substrate interactions and protein folding.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by a series of reduction and cyclization steps to form the tricyclic core. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct stereochemistry of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and advanced purification techniques. Catalysts and solvents are carefully selected to optimize yield and purity. The scalability of the synthesis process is a critical factor in industrial applications, ensuring that large quantities of the compound can be produced efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert ketones or aldehydes back to alcohols.
Substitution: Halogenation reactions, using reagents like thionyl chloride or phosphorus tribromide, can introduce halogen atoms into the molecule.
Common Reagents and Conditions
The reactions often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as halogenated tricyclic alcohols, ketones, and carboxylic acids.
Wirkmechanismus
The mechanism by which (1R,2R,3R,6S,7S)-Tricyclo[5.2.1.02,6]decan-3-ol exerts its effects is often related to its ability to interact with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: Another tricyclic compound with a similar rigid structure.
(1S,6S)-2-Methylbicyclo[4.2.0]octan-3-one: Shares some structural features but differs in the arrangement of its rings.
Uniqueness
What sets (1R,2R,3R,6S,7S)-Tricyclo[52102,6]decan-3-ol apart is its specific stereochemistry and the resulting physical and chemical properties
Eigenschaften
IUPAC Name |
(1R,2R,3R,6S,7S)-tricyclo[5.2.1.02,6]decan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h6-11H,1-5H2/t6-,7+,8-,9+,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBGUXADVFUERT-SQXHDICFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]3[C@@H]2[C@@H](CC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(furan-2-yl)pyridin-4-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B2597112.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2597116.png)
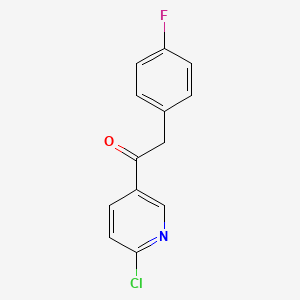
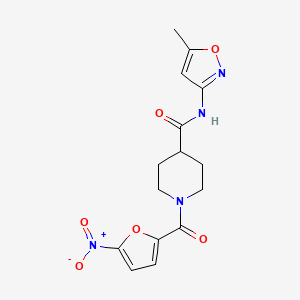

![4-[4-Methyl-2-(pyridin-2-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2597120.png)
![N-(2,4-dimethylphenyl)-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2597121.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2597122.png)
![2-[(Oxan-4-yl)methoxy]pyrimidine](/img/structure/B2597126.png)
![N-(3,5-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2597127.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
